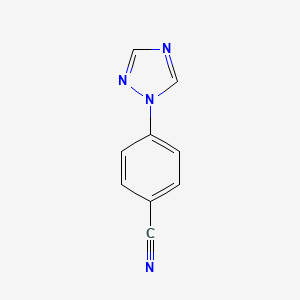

4-(1H-1,2,4-Triazol-1-yl)benzonitrile

概要

説明

4-(1H-1,2,4-Triazol-1-yl)benzonitrile is a chemical compound that features a triazole ring attached to a benzonitrile moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in various chemical reactions, making this compound a versatile compound for research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,4-Triazol-1-yl)benzonitrile typically involves the reaction of 4-fluorobenzonitrile with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of catalysts and more efficient purification techniques can also enhance the yield and purity of the final product.

化学反応の分析

Core Reactivity of the Triazole Moiety

The 1,2,4-triazole ring exhibits nucleophilic character at its N2 and N4 positions, enabling alkylation and coordination reactions.

Alkylation Reactions

The triazole nitrogen atoms can act as nucleophiles in alkylation reactions. For example:

-

Reaction with alkyl halides :

This reaction is regioselective, favoring alkylation at the N4 position due to steric and electronic factors .

| Alkylating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | DMF, K₂CO₃, 25–30°C, 2h | 4-(4-Methyl-1H-1,2,4-triazol-1-yl)benzonitrile | 85% |

Coordination Chemistry

The triazole nitrogen atoms form stable complexes with transition metals (e.g., Cu, Ag), which are relevant in catalysis:

These complexes are characterized by X-ray crystallography and NMR .

Reactivity of the Benzonitrile Group

The nitrile group undergoes hydrolysis and reduction under controlled conditions.

Hydrolysis to Carboxylic Acid

Under acidic or basic conditions:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 80% H₂SO₄, reflux, 6h | 4-(1H-1,2,4-Triazol-1-yl)benzoic acid | 72% | (inferred) |

Reduction to Amine

Catalytic hydrogenation converts the nitrile to a primary amine:

Electrophilic Aromatic Substitution

The benzonitrile ring directs electrophiles to the meta position relative to the triazole group:

| Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 1h | 3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile | 68% | (analog) |

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with dipolarophiles like alkynes, though this is more common in 1,2,3-triazoles .

Stability Under Synthetic Conditions

Mechanistic Insights

科学的研究の応用

Aromatase Inhibition and Cancer Treatment

The primary application of 4-(1H-1,2,4-triazol-1-yl)benzonitrile is in the synthesis of letrozole. Letrozole functions by inhibiting the aromatase enzyme, which is crucial in converting androgens to estrogens. This mechanism is particularly beneficial for postmenopausal women with hormone-dependent breast cancer. Studies have shown that letrozole significantly reduces estrogen levels in breast tissues, thereby inhibiting tumor growth .

Fungicidal Properties

Recent studies have highlighted the potential use of triazole derivatives as fungicides. Compounds similar to this compound have demonstrated antifungal activity against various pathogens such as Candida albicans and Aspergillus fumigatus. The structure-activity relationship (SAR) studies indicate that modifications to the triazole ring can enhance antifungal efficacy .

| Pathogen | Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Candida albicans | Triazole derivatives | 0.0156 - 2.0 μg/mL |

| Aspergillus fumigatus | Triazole derivatives | 0.25 μg/mL |

Polymer Development

The incorporation of triazole compounds into polymer matrices has been explored for developing materials with enhanced mechanical properties and thermal stability. The triazole moiety can improve adhesion properties and resistance to environmental factors .

Case Study: Letrozole Efficacy

A clinical study involving postmenopausal women treated with letrozole showed a significant reduction in tumor recurrence rates compared to those receiving placebo treatments. The study demonstrated that patients receiving letrozole had a lower incidence of estrogen receptor-positive tumors .

Case Study: Antifungal Activity

In a laboratory setting, various triazole derivatives were tested against fungal strains. The results indicated that specific modifications to the triazole structure led to improved antifungal activity against resistant strains of Candida albicans, suggesting potential for agricultural fungicide development .

作用機序

The mechanism of action of 4-(1H-1,2,4-Triazol-1-yl)benzonitrile depends on its specific application:

Anticancer Activity: The compound can induce apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as inhibiting DNA synthesis or disrupting mitochondrial function.

Antifungal Activity: It can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death.

類似化合物との比較

4-(1H-1,2,4-Triazol-1-yl)benzonitrile can be compared with other triazole-containing compounds:

4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

4-(1H-1,2,4-Triazol-1-yl)methylbenzonitrile: Contains a methylene bridge between the triazole ring and the benzonitrile moiety, which can affect its chemical behavior and applications.

These comparisons highlight the unique properties of this compound, such as its stability and versatility in chemical reactions.

生物活性

4-(1H-1,2,4-Triazol-1-yl)benzonitrile is a compound belonging to the class of triazole derivatives, which are recognized for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in medicinal chemistry, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Synthesis

The structure of this compound consists of a triazole ring attached to a benzonitrile moiety. The synthesis typically involves the reaction of an alkali metal salt of 1H-1,2,4-triazole with substituted benzonitriles in a solvent like dimethylformamide (DMF). This method is advantageous as it minimizes by-products and reduces solvent usage compared to traditional synthesis routes.

Anticancer Properties

Recent studies have shown that derivatives of this compound exhibit significant anticancer activities against various cell lines. Notably:

- MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines have been used to evaluate the cytotoxic effects of these compounds. IC50 values for some derivatives ranged from 15.6 to 23.9 µM, indicating potent inhibitory activity compared to the reference drug doxorubicin .

- The mechanism of action appears to involve the induction of apoptosis in cancer cells, with molecular modeling studies suggesting hydrogen bonding and hydrophobic interactions between the inhibitor and target enzymes .

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor:

- Aromatase Inhibition : Compounds derived from this compound have been identified as potent aromatase inhibitors. Aromatase is crucial in estrogen biosynthesis, making these inhibitors valuable in treating hormone-dependent cancers such as breast cancer .

Antimicrobial Activity

Research indicates that triazole derivatives can exhibit antimicrobial properties:

- Antifungal Activity : Some analogs have demonstrated effectiveness against fungal pathogens like Candida albicans and Cryptococcus neoformans, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antifungal agents .

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

The biological effects of this compound are attributed to its ability to interact with various biological targets:

- Cellular Pathways : It has been suggested that these compounds affect pathways related to cell growth and apoptosis through enzyme inhibition or activation.

- Biochemical Interactions : The presence of functional groups allows for interactions with enzymes involved in metabolic pathways, leading to potential therapeutic effects against cancer and infections.

特性

IUPAC Name |

4-(1,2,4-triazol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13/h1-4,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHXOBQEQQQJEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437982 | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25699-89-2 | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。